Azido-PEG1-methylamine
Overview
Description
Azido-PEG1-methylamine is a polyethylene glycol-based compound that contains both an azide group and a methylamine group. The hydrophilic polyethylene glycol spacer increases its solubility in aqueous media. This compound is commonly used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .
Mechanism of Action
Target of Action
Azido-PEG1-methylamine is a PEG derivative containing an azide group and a methylamine group . The primary targets of this compound are molecules containing Alkyne, BCN, DBCO groups . The azide group in the compound can react with these groups via Click Chemistry .
Mode of Action
The azide group in this compound reacts with Alkyne, BCN, DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable complex between the compound and its targets .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of protacs , which are molecules designed to degrade specific proteins within cells . Therefore, it can be inferred that this compound may influence protein degradation pathways.
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with its target molecules . This reaction is part of the process of synthesizing PROTACs , which are designed to selectively degrade specific proteins within cells .
Action Environment
It’s known that the compound is stored at -20°c , suggesting that low temperatures may be required to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG1-methylamine can be synthesized through a series of chemical reactions involving the introduction of azide and methylamine functional groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Substitution Reaction: The activated polyethylene glycol undergoes a nucleophilic substitution reaction with sodium azide to introduce the azide group.
Introduction of Methylamine Group: The azido-terminated polyethylene glycol is then reacted with methylamine to introduce the methylamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The methylamine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Activated NHS Esters: React with the methylamine group to form stable amide bonds.
Sodium Azide: Used in the initial synthesis to introduce the azide group.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Amide Bonds: Formed through reactions with activated NHS esters.
Scientific Research Applications
Azido-PEG1-methylamine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bio-conjugates.
Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable linkages with various functional groups.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of advanced materials and surface modifications
Comparison with Similar Compounds
Azido-PEG2-methylamine: Contains a longer polyethylene glycol spacer, providing increased solubility and flexibility.
Azido-PEG3-methylamine:
Uniqueness: Azido-PEG1-methylamine is unique due to its optimal balance of solubility and reactivity. The single polyethylene glycol unit provides sufficient hydrophilicity while maintaining a compact structure, making it ideal for various bio-conjugation applications.
Properties
IUPAC Name |
2-(2-azidoethoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPMTBZYHVFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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